2-Hexyl-2-methyl-1,3-benzodioxole
Description
Contextualization within the Benzodioxole Family of Compounds
The parent compound, 1,3-benzodioxole (B145889), is a colorless liquid that serves as the foundational structure for a vast array of derivatives. wikipedia.org The fusion of the benzene (B151609) and dioxole rings results in a molecule with heightened aromaticity and stability. chemicalbook.com The two oxygen atoms in the dioxole ring increase the electron density, making the structure reactive and amenable to various chemical modifications. chemicalbook.com
Derivatives of 1,3-benzodioxole are widespread in nature, found in numerous plant species, and have demonstrated a range of biological activities, including antioxidant and antibacterial properties. chemicalbook.comnih.gov This has led to their extensive investigation in fields such as medicinal chemistry and agriculture. chemicalbook.comontosight.aichemicalbook.com
Historical Trajectories of Benzodioxole Research Relevant to 2-Hexyl-2-methyl-1,3-benzodioxole
The study of benzodioxoles has a rich history, initially spurred by the discovery of naturally occurring compounds like safrole. Early research in the 19th century focused on elucidating the structure of these natural products. wikipedia.org For instance, the empirical formula of safrole was determined in 1844, and by 1888, its allyl group structure was confirmed. wikipedia.org
A significant milestone in benzodioxole research was the discovery that these compounds can act as synergists for insecticides, a finding that has had lasting implications for the pesticide industry. chemicalbook.com This discovery broadened the scope of research beyond natural product chemistry to include synthetic derivatives and their applications. The synthesis of various benzodioxole derivatives, such as 2,2-dimethyl-1,3-benzodioxole, has been documented, providing pathways to new compounds with tailored properties. prepchem.comprepchem.com
Significance of Alkyl-Substituted 1,3-Benzodioxoles in Chemical Sciences
The introduction of alkyl substituents onto the 1,3-benzodioxole core, as seen in this compound, significantly influences the compound's physical and chemical properties. These substitutions can alter lipophilicity, steric hindrance, and electronic effects, thereby modulating the molecule's reactivity and potential applications.
Alkyl-substituted benzodioxoles are of interest in various fields. In medicinal chemistry, such modifications can impact a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. ontosight.ai In materials science and fragrance chemistry, the nature of the alkyl group can fine-tune the compound's volatility, odor profile, and other physical characteristics. thegoodscentscompany.comsigmaaldrich.com The synthesis of various alkyl- and aryl-substituted benzodiazaborines, which are isoelectronic to isoquinoline (B145761) alkaloids, highlights the ongoing exploration of substituted benzodioxole-like structures for applications in fluorescence sensing and medicinal chemistry. rsc.org
The specific compound, this compound, with the CAS number 68298-48-6, has a molecular formula of C14H20O2 and a molecular weight of 220.31 g/mol . epa.govuni.lu While detailed research specifically on this compound is not extensively publicized, its structure suggests potential applications in areas where the properties of alkyl-substituted benzodioxoles are advantageous.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | epa.gov |
| CAS Number | 68298-48-6 | epa.gov |
| Molecular Formula | C14H20O2 | epa.govuni.lu |
| Molecular Weight | 220.31 g/mol | epa.gov |
| SMILES | CCCCCCC1(OC2=CC=CC=C2O1)C | uni.lu |
| InChI | InChI=1S/C14H20O2/c1-3-4-5-8-11-14(2)15-12-9-6-7-10-13(12)16-14/h6-7,9-10H,3-5,8,11H2,1-2H3 | uni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
68298-48-6 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-hexyl-2-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-8-11-14(2)15-12-9-6-7-10-13(12)16-14/h6-7,9-10H,3-5,8,11H2,1-2H3 |
InChI Key |
QFMCXXKXMZKMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OC2=CC=CC=C2O1)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Hexyl 2 Methyl 1,3 Benzodioxole
Strategies for the Construction of the 1,3-Benzodioxole (B145889) Ring System
The formation of the 1,3-benzodioxole ring is a critical step in the synthesis of 2-hexyl-2-methyl-1,3-benzodioxole. The most prevalent and efficient method involves the direct condensation of a catechol with a suitable ketone.
Catechol-Aldehyde/Ketone Condensation Approaches
The principal route for synthesizing 2,2-disubstituted 1,3-benzodioxoles is the acid-catalyzed condensation reaction between catechol (1,2-dihydroxybenzene) and a ketone. researchgate.net In the specific case of this compound, the ketone required is 2-octanone (B155638). This reaction, a form of ketalization, involves the nucleophilic attack of the hydroxyl groups of catechol on the carbonyl carbon of the ketone, leading to the formation of a five-membered dioxole ring with the elimination of a water molecule.
The reaction is typically carried out by heating a mixture of catechol and the ketone in the presence of an acid catalyst, often with azeotropic removal of water to drive the equilibrium towards the product. google.com The choice of ketone directly determines the substituents at the 2-position of the resulting benzodioxole. For the target molecule, the use of 2-octanone provides the requisite hexyl and methyl groups.
Catalyst Systems in Benzodioxole Formation
A variety of catalyst systems have been developed to facilitate the condensation of catechols with ketones, aiming for high yields, selectivity, and environmentally benign conditions. researchgate.netgoogle.com These catalysts are crucial for activating the carbonyl group of the ketone and promoting the cyclization.
Commonly employed catalyst systems include:
Solid Acids: Montmorillonite clays (B1170129) such as KSF and K-10 have proven to be effective heterogeneous catalysts for this reaction, offering advantages in terms of ease of separation and reusability. researchgate.net Carbon-based solid acids are also reported to have high catalytic activity, achieving conversion rates above 80% and selectivity over 95%. google.com
Lewis Acids: Lewis acids like titanium tetrachloride (TiCl₄) can catalyze the formation of related dioxepine derivatives and are applicable to benzodioxole synthesis. researchgate.net
Brønsted Acids: Traditional Brønsted acids have been used, although they can be more difficult to separate from the reaction mixture.
Metal p-Toluenesulfonates: Copper p-toluenesulfonate has been identified as a highly efficient and reusable biphasic catalyst for the ketalization of catechol. researchgate.net
Zeolites: HY zeolite is another effective heterogeneous catalyst, with optimal conditions involving a 1:1.4 molar ratio of catechol to ketone. researchgate.net
| Catalyst System | Type | Key Advantages | Reference |
| Montmorillonite KSF/K-10 | Heterogeneous Solid Acid | Satisfactory yields, reusability | researchgate.net |
| Carbon-Based Solid Acid | Heterogeneous Solid Acid | High conversion and selectivity | google.com |
| Copper p-toluenesulfonate | Biphasic Catalyst | High activity, stability, reusability | researchgate.net |
| HY Zeolite | Heterogeneous Catalyst | High conversion and selectivity under mild conditions | researchgate.net |
| Titanium tetrachloride (TiCl₄) | Lewis Acid | Effective for related cyclic additions | researchgate.net |
Multi-step Synthetic Procedures for Benzodioxole Derivatives
While the direct condensation of catechol and a ketone is the most straightforward approach for this compound, multi-step procedures are common for the synthesis of more complex benzodioxole derivatives. guidechem.com These can involve the initial formation of the parent 1,3-benzodioxole, followed by subsequent functionalization.
One established method for creating the unsubstituted 1,3-benzodioxole ring involves the reaction of catechol with a dihalomethane, such as methylene (B1212753) chloride, in the presence of a base. guidechem.comyoutube.com This approach, however, can require harsh conditions or expensive catalysts. guidechem.com Once the benzodioxole core is formed, further modifications can be introduced, although this is less direct for substitution at the 2-position.
Alkylation and Functionalization of the Benzodioxole Core
The introduction of alkyl groups onto the benzodioxole structure is a key step in tailoring its properties. For this compound, the substitution is specifically at the 2-position.
Introduction of Alkyl Chains at the 2-Position
The introduction of the hexyl and methyl chains at the 2-position of the 1,3-benzodioxole is most efficiently achieved during the ring formation step itself. As detailed in section 2.1.1, the condensation of catechol with 2-octanone directly yields the desired this compound. This one-pot reaction is highly regioselective, as the ketalization reaction inherently occurs at the carbonyl carbon of the ketone, which becomes the C2 of the benzodioxole ring.
Alternative, though less common, strategies could involve the reaction of catechol with a geminal dihalide, in this case, 2,2-dichloro-octane. However, the synthesis and availability of such a precursor can be a limiting factor.
Green Chemistry Principles in this compound Synthesis
The traditional synthesis of 1,3-benzodioxoles often involves the use of strong acids like phosphorus pentoxide or p-toluenesulfonic acid, which can lead to harsh reaction conditions, long reaction times, and the generation of significant waste. rsc.org In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient catalytic methods for the synthesis of 1,3-benzodioxoles, which are directly applicable to the production of this compound from catechol and 2-octanone.
These greener approaches prioritize the use of reusable catalysts, milder reaction conditions, and processes that minimize waste and energy consumption. Several innovative catalytic systems have been investigated for the condensation reaction between catechols and carbonyl compounds.
Heterogeneous Catalysis:
One promising green strategy involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and simplifying product purification.
Zeolites: HY zeolite has been demonstrated as an effective and reusable catalyst for the ketalization of ketones with catechol. rsc.org The study highlighted that this method offers high conversion and selectivity under mild conditions. rsc.org For the synthesis of various 1,3-benzodioxoles, optimal conditions were identified, which could be adapted for the synthesis of the target compound. rsc.org
Carbon-Based Solid Acids: A synthetic method utilizing a carbon-based solid acid as a catalyst for the reaction of catechol with aldehydes and ketones has also been reported. acs.org This approach boasts high conversion and selectivity, with the added benefit of azeotropic removal of water to drive the reaction to completion. acs.org
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields. The synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives has been successfully achieved using microwave heating in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent. nih.gov This method significantly shortens the reaction time from hours to seconds and improves the yield, aligning with the principles of green chemistry by avoiding the use of toxic organic solvents. nih.gov
Table 1: Comparison of Green Synthetic Methodologies for 1,3-Benzodioxole Synthesis
| Catalyst/Method | Reactants | Key Advantages | Typical Reaction Time |
| HY Zeolite rsc.org | Catechol and various ketones/aldehydes | Reusable catalyst, mild conditions, high selectivity. rsc.org | ~5 hours rsc.org |
| Carbon-Based Solid Acid acs.org | Catechol and various ketones/aldehydes | Reusable catalyst, high conversion, azeotropic water removal. acs.org | 2-5 hours acs.org |
| Microwave/Polyphosphoric Acid nih.gov | Catechol and benzoic acid derivatives | Drastically reduced reaction time, high yields, solvent-free. nih.gov | 30-120 seconds nih.gov |
Stereochemical Control and Asymmetric Synthesis Approaches
Catalytic Asymmetric Ketalization:
The most direct approach to an enantiomerically enriched product would be through an asymmetric ketalization reaction. This involves the use of a chiral catalyst that can differentiate between the two faces of the prochiral ketone, 2-octanone, during the reaction with catechol.
Chiral Brønsted Acids: Chiral Brønsted acids, such as chiral phosphoric acids or their derivatives, have emerged as powerful catalysts for a variety of asymmetric transformations. rsc.orgnih.govresearchgate.net These catalysts can activate the carbonyl group of the ketone towards nucleophilic attack by the diol through hydrogen bonding, creating a chiral environment that directs the approach of the nucleophile to one face of the ketone, leading to the preferential formation of one enantiomer of the ketal. researchgate.net The use of chiral BINOL-derived phosphates and N-triflyl phosphoramides has been successful in activating carbonyl compounds in other asymmetric reactions and could be explored for this purpose. nih.gov
Kinetic Resolution:
An alternative strategy is kinetic resolution. wikipedia.org In this process, a racemic mixture of this compound would be subjected to a reaction with a chiral reagent or catalyst that reacts at different rates with the two enantiomers. This would allow for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. Enzymatic reactions are often employed for kinetic resolutions due to their high stereoselectivity. wikipedia.org
Use of Chiral Precursors:
An indirect method for obtaining an enantiomerically pure product involves starting with a chiral precursor.
Asymmetric Reduction of 2-Octanone: Research has shown the highly efficient asymmetric reduction of 2-octanone to (R)-2-octanol using biocatalysis with immobilized Acetobacter sp. CCTCC M209061 cells. nih.gov This method achieves high enantiomeric excess (>99% e.e.). nih.gov The resulting chiral (R)-2-octanol could then be used in subsequent steps to form the desired benzodioxole, although this would require a different synthetic route than direct ketalization.
Table 2: Potential Asymmetric Strategies for this compound Synthesis
| Strategy | Description | Key Components | Potential Outcome |
| Asymmetric Ketalization | Direct enantioselective formation of the ketal from catechol and 2-octanone. | Chiral Brønsted Acid Catalyst (e.g., chiral phosphoric acid) rsc.orgnih.govresearchgate.net | Enantiomerically enriched this compound. |
| Kinetic Resolution | Separation of a racemic mixture of this compound. | Chiral catalyst or enzyme that selectively reacts with one enantiomer. wikipedia.org | Isolation of one enantiomer of this compound. |
| Chiral Precursor Synthesis | Synthesis starting from an enantiomerically pure precursor. | Asymmetric reduction of 2-octanone to (R)-2-octanol. nih.gov | A potential, albeit indirect, route to enantiopure this compound. |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Hexyl 2 Methyl 1,3 Benzodioxole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Hexyl-2-methyl-1,3-benzodioxole, ¹H and ¹³C NMR would provide definitive evidence of its structure.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzodioxole ring, the protons of the hexyl chain, and the methyl group. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.5-7.0 ppm. The protons of the hexyl group would exhibit characteristic multiplets at various chemical shifts, with the terminal methyl group appearing as a triplet around δ 0.9 ppm. The methylene (B1212753) group adjacent to the dioxolane ring would be expected to resonate further downfield. The singlet for the C2-methyl group would likely be observed around δ 1.5-1.7 ppm.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom. The aromatic carbons would produce signals in the δ 100-150 ppm region. The quaternary carbon of the dioxolane ring (C2) would be a key indicator, expected around δ 110-120 ppm. The carbons of the hexyl chain and the methyl group would appear in the aliphatic region (δ 10-40 ppm).
Expected ¹H NMR Data for this compound
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 7.0 | Multiplet |
| C2-CH₃ | 1.5 - 1.7 | Singlet |
| Hexyl Chain CH₂ | 1.2 - 1.8 | Multiplets |
| Hexyl Chain CH₃ | ~0.9 | Triplet |
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 140 - 150 |
| Aromatic C-H | 100 - 125 |
| C2 (quaternary) | 110 - 120 |
| Hexyl Chain CH₂ | 20 - 40 |
| C2-CH₃ | 20 - 30 |
| Hexyl Chain CH₃ | ~14 |
Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and formula of a compound, as well as providing structural information through fragmentation patterns.
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Key fragmentation pathways would involve the loss of the hexyl group, the methyl group, and cleavage of the dioxolane ring. The base peak might correspond to a stable fragment resulting from the loss of the hexyl chain.
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 221.15361 |
| [M+Na]⁺ | 243.13555 |
| [M-H]⁻ | 219.13905 |
| [M+NH₄]⁺ | 238.18015 |
| [M+K]⁺ | 259.10949 |
Data from PubChem uni.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the aliphatic hexyl and methyl groups (around 2850-3100 cm⁻¹), aromatic C=C stretching bands (around 1450-1600 cm⁻¹), and strong C-O stretching vibrations characteristic of the dioxolane ring (in the 1000-1300 cm⁻¹ region).
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Dioxolane) | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzodioxole moiety in this compound acts as a chromophore. It is expected to exhibit absorption maxima in the ultraviolet region, likely around 280-290 nm, which is characteristic of the substituted benzene (B151609) ring system.
Chemical Reactivity and Mechanistic Investigations of 2 Hexyl 2 Methyl 1,3 Benzodioxole
Reactivity of the Dioxole Ring System
The 1,3-benzodioxole (B145889) moiety, also known as methylenedioxyphenyl, is a key structural feature that significantly influences the molecule's reactivity. The fusion of a benzene (B151609) ring with a dioxole ring results in a heterocyclic compound with a high degree of aromaticity, contributing to its stability. chemicalbook.com The two oxygen atoms in the dioxole ring increase the electron density of the aromatic system, making it more susceptible to electrophilic attack compared to unsubstituted benzene. chemicalbook.com
The dioxole ring itself can undergo specific reactions. One notable transformation is its cleavage. For instance, the metabolism of 1,3-benzodioxoles can proceed through monooxygenation to a 2-hydroxy derivative. This intermediate can then rearrange to form a 2-hydroxyphenyl formate (B1220265), which may subsequently yield either formate or carbon monoxide. nih.gov The methylenic carbon of the 1,3-benzodioxole ring is the source of the carbon atom in the resulting carbon monoxide. nih.gov
Furthermore, the 1,3-benzodioxole ring system is integral to the biological activity of many compounds. For example, it is a core moiety in recently developed antiepileptic drugs like stiripentol. ijpsr.com The interaction of the methylenedioxyphenyl ring system with cytochrome P450 enzymes is a critical aspect of its biological effects. nih.gov
The synthesis of the 1,3-benzodioxole ring often involves the condensation of catechol with a suitable ketone or aldehyde. chemicalbook.comresearchgate.net In the case of 2-hexyl-2-methyl-1,3-benzodioxole, this would conceptually involve the reaction of catechol with 2-octanone (B155638).
Transformations Involving the Alkyl Substituents (Hexyl and Methyl)
The oxidation of benzylic positions to carbonyl groups is a fundamental transformation in organic synthesis. researchgate.net While not a classic benzylic position, the C2 carbon bearing the alkyl groups can be susceptible to oxidation. For instance, reactions of alkyl-substituted benzenes with o-chloranil can lead to the formation of 4,5,6,7-tetrachloro-1,3-benzodioxoles through benzylic oxidation and subsequent acetal (B89532) formation. researchgate.netnih.gov This suggests that under specific oxidative conditions, the C2 position of this compound could be a site of reactivity.
The nature of the alkyl substituents can also influence the physical properties of the molecule, such as its lipophilicity, which in turn can affect its biological activity and metabolic fate.
Electrophilic and Nucleophilic Reactions of the Benzene Moiety
The benzene portion of the 1,3-benzodioxole ring is activated towards electrophilic aromatic substitution due to the electron-donating effect of the dioxole ring. This increased nucleophilicity facilitates reactions such as acylation. The Friedel-Crafts acylation of 1,3-benzodioxole is a widely used reaction to introduce acyl groups onto the aromatic ring. mdpi.com For this compound, electrophilic substitution would be expected to occur at the positions ortho or para to the dioxole oxygen atoms, with steric hindrance from the alkyl groups potentially influencing the regioselectivity.
Conversely, nucleophilic aromatic substitution on the benzene ring is generally difficult unless the ring is substituted with strong electron-withdrawing groups. youtube.com In the absence of such groups, as is the case for this compound, harsh reaction conditions would be required for nucleophilic substitution. youtube.com The presence of the electron-donating dioxole ring further deactivates the benzene moiety towards nucleophilic attack.
Oxidative and Reductive Pathways
The 1,3-benzodioxole ring system is known to undergo oxidative metabolism. Cytochrome P-450 enzymes can catalyze the oxidation of 1,3-benzodioxoles. nih.gov One pathway involves the formation of carbon monoxide, originating from the methylenic carbon of the dioxole ring. nih.gov This process is initiated by monooxygenation to a 2-hydroxy derivative. nih.gov
The oxidation of alkyl-substituted benzenes can also lead to the formation of 1,3-benzodioxoles, as seen in the reaction with o-chloranil. researchgate.netnih.gov This suggests that the entire this compound molecule can be influenced by oxidative conditions, potentially leading to transformations at both the dioxole ring and the alkyl substituents.
Reductive pathways for 1,3-benzodioxoles are less commonly reported in the context of their general chemical reactivity. However, under specific catalytic conditions, reduction of the aromatic ring could be possible, though this is not a characteristic reaction of this system.
Free-Radical Reactions and Mechanisms
Free-radical reactions involving 1,3-benzodioxole derivatives can be initiated under various conditions. Dehydrogenation reactions with quinones, for example, have been proposed to involve carbenium ions, but electron transfer reactions leading to radical species are also a possibility. nih.gov
In the context of biological systems, the interaction of 1,3-benzodioxoles with enzymes can generate reactive oxygen species (ROS). nih.gov For instance, inhibition of the thioredoxin system by certain 1,3-benzodioxole derivatives can lead to increased oxidative stress. nih.gov While not a direct free-radical reaction of the benzodioxole itself, this highlights its role in modulating free-radical processes within a biological environment.
Derivatives, Analogs, and Structure Activity Relationship Sar Studies of 2 Hexyl 2 Methyl 1,3 Benzodioxole
Design and Synthesis of 2-Hexyl-2-methyl-1,3-benzodioxole Analogs
The synthesis of this compound and its analogs typically proceeds via the acid-catalyzed reaction of catechol (1,2-dihydroxybenzene) with a corresponding ketone. For the parent compound, this involves the condensation of catechol with 2-octanone (B155638).
The general synthetic scheme allows for the creation of a wide array of analogs by substituting the starting ketone. For instance, using different ketones enables the introduction of varied alkyl or aryl groups at the C2 position of the benzodioxole ring. The synthesis of related heterocyclic compounds, such as 2-aryl-6,7-methylenedioxyquinolin-4-one analogs, often involves multi-step processes including the formation of amide intermediates followed by cyclization reactions. nih.gov These established synthetic strategies provide a robust framework for generating a library of 2,2-disubstituted-1,3-benzodioxole analogs for further study.
Table 1: Examples of Synthetic Precursors for 2,2-Disubstituted-1,3-benzodioxole Analogs
| Analog | Precursor 1 | Precursor 2 |
| This compound | Catechol | 2-Octanone |
| 2,2-Dimethyl-1,3-benzodioxole | Catechol | Acetone |
| 2-Ethyl-2-methyl-1,3-benzodioxole | Catechol | 2-Butanone |
| 2-Methyl-2-phenyl-1,3-benzodioxole | Catechol | Acetophenone |
Modifications of the Alkyl Chains and Aromatic Ring
Systematic modification of the core this compound structure is crucial for probing its SAR. These modifications can be categorized into two main areas: changes to the alkyl substituents at the C2 position and substitutions on the aromatic benzene (B151609) ring.
Alkyl Chain Modifications: The hexyl and methyl groups at the C2 position can be varied in terms of length, branching, and saturation. For example, replacing the hexyl group with shorter (e.g., propyl, butyl) or longer (e.g., octyl, decyl) chains can modulate the lipophilicity and steric bulk of the molecule. Introducing branching or unsaturation (alkenyl or alkynyl groups) can introduce conformational constraints and additional reactive sites. ambeed.com
Aromatic Ring Modifications: The benzene portion of the benzodioxole can be functionalized through electrophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents, such as halogens (F, Cl, Br), nitro groups (-NO₂), amino groups (-NH₂), or alkoxy groups (-OR). These substituents can dramatically alter the electronic properties (electron-donating or electron-withdrawing) and steric profile of the molecule, influencing its interaction with biological targets.
Investigation of Chiral Centers and Enantiomeric Forms in Benzodioxole Derivatives
The C2 carbon of this compound is a stereogenic, or chiral, center because it is bonded to four different groups: the methyl group, the hexyl group, and the two oxygen atoms of the dioxole ring which are part of the larger benzodioxole framework. khanacademy.org The presence of this chiral center means the molecule can exist as a pair of non-superimposable mirror images called enantiomers: (R)-2-Hexyl-2-methyl-1,3-benzodioxole and (S)-2-Hexyl-2-methyl-1,3-benzodioxole. nih.gov
Enantiomers have identical physical and chemical properties in an achiral environment but often exhibit profoundly different pharmacological and toxicological activities in the chiral environment of a biological system. wikipedia.orgtru.ca This is because biological receptors and enzymes are themselves chiral and can selectively interact with one enantiomer over the other. A 50:50 mixture of both enantiomers is known as a racemic mixture. nih.gov For many chiral compounds, one enantiomer (the eutomer) is responsible for the desired activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. nih.gov Therefore, the separation and individual study of the enantiomers of this compound and its derivatives are essential for a complete understanding of their biological potential.
SAR Analysis for Specific Chemical Interactions (e.g., enzyme inhibition, molecular recognition)
SAR analysis aims to correlate the chemical structure of a compound with its biological or chemical activity. For this compound analogs, this involves systematically altering the molecule's structure and observing the resulting changes in its interactions, such as binding to an enzyme or receptor.
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a target site. The flexible hexyl chain of this compound can adopt numerous conformations, and the preferred conformation can influence binding affinity. windows.net Studies on other molecules with flexible alkyl chains have shown that restricting conformational freedom, for example by introducing double bonds or ring structures, can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. nih.gov
Furthermore, the stereoisomerism at the C2 chiral center dictates the spatial orientation of the hexyl and methyl groups. khanacademy.org The (R) and (S) enantiomers will present different three-dimensional profiles to a binding partner. One enantiomer might fit perfectly into a receptor's binding pocket, while the other may be sterically hindered, leading to a significant difference in activity. Conformational analysis of each enantiomer is therefore critical to understanding their differential interactions. nih.gov
The addition of substituents to the aromatic ring or alteration of the alkyl chains impacts the molecule's steric and electronic properties, which are fundamental to its interactions. nih.gov
Electronic Effects: Substituents on the aromatic ring can alter the electron density of the benzodioxole system. Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density, which can affect hydrogen bonding capabilities and pi-stacking interactions. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) increase electron density. These changes can modulate the strength of binding to biological targets.
Steric Effects: The size and shape of substituents (steric bulk) play a crucial role in molecular recognition. researchgate.net Increasing the size of the alkyl groups at C2 (e.g., replacing methyl with ethyl or propyl) can create steric hindrance that prevents the molecule from fitting into a confined binding site. Conversely, a larger group might be necessary to fill a hydrophobic pocket and increase binding affinity. SAR studies systematically explore this "steric tolerance" to optimize the molecular structure for a desired interaction.
Table 2: Predicted Impact of Analog Modifications on Chemical Interactions
| Modification | Type of Effect | Predicted Impact on Interaction |
| Lengthening C2 alkyl chain (e.g., hexyl to octyl) | Steric & Lipophilic | May increase binding in large hydrophobic pockets. |
| Branching C2 alkyl chain (e.g., isohexyl) | Steric | Introduces conformational restriction; may increase or decrease binding depending on pocket shape. |
| Adding electron-withdrawing group (e.g., -NO₂) to benzene ring | Electronic | Alters electrostatic potential; may change binding mode or strength. |
| Adding electron-donating group (e.g., -OCH₃) to benzene ring | Electronic | Increases electron density; may enhance certain types of interactions (e.g., pi-cation). |
| Replacing C2-methyl with C2-ethyl | Steric | Increases steric bulk near the chiral center, potentially altering enantioselectivity of binding. |
Advanced Applications and Research Potential of 2 Hexyl 2 Methyl 1,3 Benzodioxole and Its Derivatives
Role in Polymer Science and Materials Chemistry
The structural characteristics of the 1,3-benzodioxole (B145889) moiety lend themselves to various applications in polymer science. While direct research on 2-Hexyl-2-methyl-1,3-benzodioxole in this field is not extensively documented, the functionalities of related benzodioxole compounds provide a strong indication of its potential.
As a Coinitiator in Photopolymerization Processes
Photopolymerization is a cornerstone of modern materials science, enabling the rapid, spatially controlled curing of liquid resins into solid polymers. This process relies on photoinitiators that absorb light and generate reactive species to initiate polymerization. Certain benzodioxole derivatives, particularly benzodioxinones, have been identified as photo- or heat-sensitive compounds capable of generating reactive ketenes upon irradiation. semanticscholar.org These ketenes can then participate in various chemical reactions, suggesting a potential role for benzodioxole derivatives as coinitiators or precursors to initiating species in photopolymerization processes. The 2,2-disubstituted nature of this compound could influence its stability and reactivity in such processes, making it a candidate for investigation in the development of novel photoinitiating systems.
Building Block in the Synthesis of Complex Polymeric Architectures
Telechelic polymers, which are macromolecules with reactive end-groups, serve as fundamental building blocks for creating more complex polymeric structures like block copolymers, graft copolymers, and polymer networks. semanticscholar.org The synthesis of these advanced materials often employs techniques like controlled radical polymerization and click chemistry to introduce specific functionalities. semanticscholar.org
Benzodioxole derivatives can be functionalized to participate in these reactions. For instance, alkyne-functionalized benzodioxinones have been successfully used in copper(I)-catalyzed azide/alkyne cycloaddition (CuAAC) click reactions to create mono-telechelic polymers. semanticscholar.org The 1,3-benzodioxole moiety can be incorporated into polymer backbones or as pendant groups, potentially imparting unique thermal, optical, or biodegradable properties to the resulting materials. The hexyl and methyl groups of this compound could offer tailored solubility and compatibility with different polymer systems, making it a potentially valuable monomer or functionalizing agent in the synthesis of specialized polymers.
Contributions to Agrochemical Research (Focus on Synergistic Mechanisms)
The 1,3-benzodioxole scaffold is a well-established pharmacophore in agrochemical research, primarily known for its role in enhancing the efficacy of insecticides. nih.gov
Mechanistic Studies of Related Benzodioxole Synergists (e.g., Piperonyl Butoxide)
Piperonyl butoxide (PBO) is a prominent example of a 1,3-benzodioxole derivative used as an insecticide synergist. researchgate.netnih.gov PBO itself possesses little to no intrinsic insecticidal activity. researchgate.netnih.gov Its primary function is to inhibit the insect's natural defense mechanisms, specifically the cytochrome P450-dependent monooxygenases (mixed-function oxidases or MFOs). researchgate.netnih.gov These enzymes are responsible for metabolizing and detoxifying foreign compounds, including insecticides. researchgate.net By inhibiting these enzymes, PBO prevents the breakdown of the active insecticide, leading to a higher concentration and prolonged activity of the insecticide within the insect. researchgate.netnih.gov This synergistic action allows for the use of lower concentrations of the insecticide to achieve the desired level of pest control. researchgate.net
Exploration of Synergistic Effects in Pest Management Strategies
The exploration of synergistic effects is a critical strategy in modern pest management, aimed at overcoming insecticide resistance and reducing the environmental impact of chemical treatments. The 1,3-benzodioxole group has been identified as a key pharmacophore associated with insecticidal activity. nih.gov Research into new benzodioxole derivatives continues to yield compounds with potential applications in pest control.
For example, a study on the larvicidal activity of 1,3-benzodioxole acids against the mosquito vector Aedes aegypti identified 3,4-(methylenedioxy) cinnamic acid as a compound with notable activity. nih.gov The structural features of the benzodioxole ring and the aliphatic chain were found to be important for its biological effect. nih.gov This highlights the potential for designing novel and effective larvicides based on the 1,3-benzodioxole scaffold. While the synergistic activity of this compound has not been specifically reported, its structural similarity to other synergistic benzodioxoles suggests it could be a candidate for investigation in this area.
| Compound | LC50 (μM) after 24h | LC90 (μM) after 24h |
|---|---|---|
| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 |
| Temephos (Positive Control) | <10.94 | <10.94 |
Development as Chemical Probes for Biological Systems
The inherent biological activity of many benzodioxole derivatives makes them valuable scaffolds for the development of chemical probes to study biological systems. These probes can be used to investigate enzyme function, receptor binding, and other cellular processes.
The 1,3-benzodioxole moiety is present in a variety of natural and synthetic compounds with significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. nih.govresearchgate.net For instance, derivatives of 1,3-benzodioxole have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.
Furthermore, novel 1,3-benzodioxole derivatives have been designed as potent auxin receptor agonists, demonstrating their utility in probing and modulating plant growth pathways. frontiersin.orgnih.gov These compounds were developed through computer-aided drug discovery approaches, highlighting the potential for rational design of benzodioxole-based chemical probes. frontiersin.orgnih.gov The specific substitution pattern of this compound, with its combination of a lipophilic hexyl group and a smaller methyl group at the 2-position, could be exploited to fine-tune its binding affinity and selectivity for specific biological targets, making it a candidate for development into a specialized chemical probe.
Enzyme Modulation Studies (e.g., EZH1/EZH2 activity inhibition)
Enhancer of zeste homolog 1 (EZH1) and EZH2 are catalytic subunits of the Polycomb repressive complex 2 (PRC2), which plays a crucial role in gene expression regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.govresearchgate.net The hyperactivity of EZH2 is associated with various cancers, making it a significant target for therapeutic intervention. researchgate.netnih.gov Research has shown that dual inhibition of both EZH1 and EZH2 can offer greater antitumor efficacy than selective inhibition of EZH2 alone, as EZH1 can have a compensatory role. nih.govnih.gov
Currently, there is no specific research in the available scientific literature that directly investigates this compound or its immediate derivatives as inhibitors of EZH1 or EZH2 activity. The development of EZH1/EZH2 inhibitors has primarily focused on other classes of small molecules. nih.govresearchgate.net For instance, potent and orally bioavailable dual inhibitors have been identified through screening large compound libraries, leading to the discovery of molecules that compete with the cofactor S-Adenosyl methionine (SAM). nih.govresearchgate.net These inhibitors have demonstrated the ability to reduce H3K27 trimethylation, induce apoptosis, and cause cell cycle arrest in specific cancer cell lines. nih.govresearchgate.net
Future research could explore the potential of the benzodioxole scaffold, as present in this compound, for EZH1/EZH2 inhibition. Such studies would involve in vitro enzymatic assays to determine the inhibitory concentration (IC50) against both EZH1 and EZH2, followed by cellular assays to assess the impact on H3K27 methylation levels and cancer cell proliferation.
Ligand-Receptor Interaction Research (e.g., CB1 receptor allosteric modulation)
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is a key target for drug development due to its role in various physiological processes. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a novel approach to fine-tuning CB1 receptor signaling.
While this compound itself has not been explicitly identified as a CB1 allosteric modulator, research into other classes of compounds has highlighted the importance of specific structural features that are present in this molecule. Studies on indole-2-carboxamide derivatives, a known class of CB1 allosteric modulators, have revealed that the length of the C3 alkyl chain is a critical factor in their activity. Specifically, an n-hexyl chain was found to enhance the affinity of the allosteric modulator for the CB1 receptor.
This finding suggests that the hexyl group of this compound could potentially play a role in binding to allosteric sites on receptors like CB1. The benzodioxole moiety itself is a common scaffold in various biologically active compounds, and its combination with a hexyl chain warrants investigation in the context of ligand-receptor interactions.
Table 1: Effect of Alkyl Chain Length on CB1 Allosteric Modulator Affinity
| Compound Class | Alkyl Chain Substitution | Effect on CB1 Receptor Interaction |
| Indole-2-carboxamides | n-propyl | Enhances allosteric modulation of orthosteric ligand binding |
| Indole-2-carboxamides | n-hexyl | Enhances the affinity of the allosteric modulator for the receptor |
This table illustrates the influence of alkyl chain length on the interaction of certain allosteric modulators with the CB1 receptor, highlighting the potential relevance of the hexyl group.
Protease Inhibition Mechanisms in Plant Systems
Benzodioxole derivatives have been investigated for their ability to inhibit the activity of plant proteolytic enzymes. In one study, a series of pure piperonyl butoxide (PBO) homologues, which are benzodioxole derivatives, were synthesized and tested for their inhibitory effects on the proteases bromelain (B1164189) and papain.
The study established that the benzodioxole structure is a key feature responsible for protease inhibition. The research demonstrated that these compounds exhibit significant in vitro protease inhibition activities. This suggests that the 1,3-benzodioxole core of this compound could confer similar inhibitory properties against plant proteases. The lipophilicity imparted by the hexyl and methyl groups would likely influence its solubility and, consequently, its inhibitory activity, as water solubility was shown to be a fundamental factor in the expression of protease inhibition.
Table 2: Protease Inhibition by Benzodioxole Derivatives
| Compound Type | Target Enzymes | Key Finding |
| Piperonyl butoxide (PBO) and its homologues | Bromelain, Papain | The benzodioxole structure is responsible for protease inhibition. |
| 5-[2-(2-butoxyethoxy)ethoxymethyl]-benzo nih.govresearchgate.netdioxole | Bromelain, Papain | Demonstrated significant in vitro protease inhibition. |
This table summarizes findings on the protease inhibition activity of benzodioxole derivatives, indicating the potential for this compound to exhibit similar properties.
Investigations into Cell Migration and Invasion Pathways
Cell migration is a fundamental biological process involved in embryonic development, immune response, and wound healing. It is also a critical component of cancer metastasis. The study of compounds that can modulate cell migration is an active area of research for developing new therapeutic agents. nih.govresearchgate.net
To date, there is no available research that specifically investigates the role of this compound or its derivatives in cell migration and invasion pathways. Research into cell migration inhibitors has focused on a variety of other chemical structures, such as benzaldehydes, cyclohexanones, and dibenzazepines. nih.gov These studies often involve screening for compounds that can inhibit processes like the formation of lamellipodia, which are protrusions at the leading edge of a migrating cell. nih.gov
Given the diverse biological activities of benzodioxole derivatives, exploring the potential effects of this compound on cell migration could be a future research direction. Such investigations would typically involve cell-based assays, such as wound healing (scratch) assays or transwell migration assays, to assess the compound's ability to inhibit cell movement.
Role in Flavor and Aroma Chemistry (Focus on Analytical Identification and Characterization)
The flavor and aroma of food and other natural products are determined by a complex mixture of volatile organic compounds (VOCs). ontosight.ai The benzodioxole moiety is present in several well-known aroma compounds, such as safrole, which has a characteristic "sweet-shop" aroma and is found in sassafras. wikipedia.orgepa.gov
Contribution to Volatile Organic Compound Profiles
As a molecule with a relatively low molecular weight and a benzodioxole structure, this compound is expected to be a volatile organic compound. nih.gov VOCs are a broad class of chemical compounds that easily evaporate at room temperature and contribute to the scent and flavor profiles of various substances. thegoodscentscompany.com The specific aroma profile of this compound is not documented in the available literature. However, related compounds containing a hexyl group are known for their distinct aromas. For example, hexyl 2-methyl butyrate (B1204436) is used in the flavor and fragrance industry for its sweet, fruity, green apple, and pear notes. ulprospector.comnih.gov
Methodologies for Flavor Component Analysis
The identification and characterization of volatile compounds like this compound from a complex matrix, such as food or a plant extract, require sophisticated analytical techniques. The primary method for analyzing VOCs is Gas Chromatography-Mass Spectrometry (GC-MS).
To enhance the detection of trace volatile components, sample preparation and concentration steps are crucial. Common techniques include:
Headspace Analysis (HS): This technique involves analyzing the vapor phase above a solid or liquid sample in a sealed container. It is particularly useful for extracting the most volatile compounds.
Solid-Phase Microextraction (SPME): SPME uses a fiber coated with a stationary phase to adsorb and concentrate analytes from a sample. The fiber is then introduced into the GC inlet for desorption and analysis. This method is solvent-free and highly sensitive.
The identification of this compound would be achieved by comparing its mass spectrum and retention time with those of a known analytical standard.
Table 3: Methodologies for the Analysis of Volatile Flavor Components
| Technique | Principle | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and chemical properties, followed by detection and identification based on their mass-to-charge ratio. | The gold standard for identifying and quantifying individual VOCs in a complex mixture. |
| Headspace (HS) Analysis | The vapor phase in equilibrium with a sample is injected into the GC-MS for analysis. | Ideal for analyzing highly volatile compounds without solvent extraction. |
| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs and concentrates VOCs from a sample, which are then thermally desorbed into the GC-MS. | A sensitive, solvent-free method for extracting a wide range of volatile and semi-volatile compounds. |
This table outlines the key analytical methods used for the identification and characterization of volatile flavor and aroma compounds.
Applications in Industrial Chemical Processes as Intermediates
The utility of a chemical compound in industrial processes often hinges on its ability to serve as a versatile intermediate, a building block that can be readily converted into a variety of more complex, high-value molecules. This compound, while not extensively documented as a large-scale industrial intermediate, possesses a chemical structure that suggests significant potential in this regard. Its core, the 1,3-benzodioxole moiety, is a well-established precursor in the synthesis of numerous compounds across the pharmaceutical, agrochemical, and fragrance industries. chemicalbook.comwikipedia.org The specific substitution at the 2-position with a hexyl and a methyl group provides a unique combination of stability and reactivity that can be exploited in multi-step synthetic pathways.
One of the primary roles of the 2,2-disubstituted-1,3-benzodioxole structure is as a protecting group for catechols (1,2-dihydroxybenzenes). researchgate.net Catechols are highly reactive and susceptible to oxidation, which can be problematic during multi-step syntheses. By converting the catechol into a benzodioxole derivative, the two hydroxyl groups are masked, allowing for chemical modifications on other parts of the molecule without unintended reactions. The 2-hexyl-2-methyl substitution pattern in this context offers a robust protecting group that is stable under a variety of reaction conditions. The cleavage of the dioxole ring to regenerate the catechol can typically be achieved under acidic conditions. researchgate.net
The general scheme for the protection and deprotection of catechols using a ketone or aldehyde is a fundamental transformation in organic synthesis. The formation of this compound would proceed via the acid-catalyzed reaction of catechol with 2-octanone (B155638).
The stability of the resulting ketal is influenced by the nature of the substituents at the C2 position. The presence of two alkyl groups, such as hexyl and methyl, generally confers good stability. This stability is crucial for an effective protecting group, ensuring it remains intact throughout various synthetic steps.
Beyond its role as a protecting group, the aromatic ring of this compound is amenable to electrophilic substitution reactions. The dioxole ring is an electron-donating group, which activates the benzene (B151609) ring towards substitution, typically at the 4- and 5-positions. acs.org This allows for the introduction of a wide range of functional groups, such as nitro, halogen, or acyl groups, onto the aromatic core. These functionalized derivatives can then serve as advanced intermediates for more complex target molecules. For instance, acylation of 1,3-benzodioxole is a key step in the synthesis of certain fragrances and pharmaceuticals. mdpi.com
The following table outlines potential electrophilic substitution reactions on the this compound ring, based on known reactivity of similar benzodioxole derivatives.
| Reaction Type | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro- or 5-Nitro-2-hexyl-2-methyl-1,3-benzodioxole |
| Halogenation | Br₂, FeBr₃ | 4-Bromo- or 5-Bromo-2-hexyl-2-methyl-1,3-benzodioxole |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl- or 5-Acyl-2-hexyl-2-methyl-1,3-benzodioxole |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Alkyl- or 5-Alkyl-2-hexyl-2-methyl-1,3-benzodioxole |
While specific industrial-scale processes starting from this compound are not prominently featured in publicly available literature, its chemical properties strongly suggest its utility as a specialized intermediate. Its application would be most relevant in syntheses where a lipophilic and stable catechol-protecting group is required, or where the specific electronic and steric properties of the 2-hexyl-2-methyl substituents are advantageous for directing subsequent chemical transformations. The development of synthetic routes utilizing this intermediate could lead to novel derivatives with potential applications in various fields of chemical manufacturing.
Theoretical and Computational Investigations of 2 Hexyl 2 Methyl 1,3 Benzodioxole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and conformational preferences of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.
For 2-Hexyl-2-methyl-1,3-benzodioxole, DFT calculations can be utilized to determine its optimized molecular geometry, bond lengths, and bond angles. These calculations can also reveal key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, conformational analysis via DFT can identify the most stable arrangement of the hexyl chain relative to the benzodioxole ring system. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped out, revealing the global and local energy minima.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| XlogP | 4.9 uni.lu | Indicates high lipophilicity, suggesting good membrane permeability. |
| Polarizability | A measure of how easily the electron cloud can be distorted by an electric field. | |
| Dipole Moment | Provides insight into the molecule's overall polarity and intermolecular interactions. | |
| HOMO Energy | Relates to the electron-donating ability of the molecule. | |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. | |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | |
| Note: Some values are not available from public databases and would require specific DFT calculations. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of the molecule in a simulated environment, such as in a solvent or near a biological membrane.
MD simulations can also be used to study the interactions of this compound with its environment. For instance, by simulating the molecule in a box of water molecules, its solvation properties and the arrangement of water molecules around it can be investigated. Similarly, simulations with lipid bilayers can provide insights into how the molecule partitions into and behaves within a cell membrane.
Table 2: Parameters for a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Example Value/Setting | Purpose |
| Force Field | GROMOS, AMBER, CHARMM | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E | Represents the aqueous environment. |
| Simulation Time | 100 ns | Duration of the simulation to capture relevant motions. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 atm | Simulates atmospheric pressure. |
| Ensemble | NVT, NPT | Defines the thermodynamic conditions of the simulation. |
Computational Thermochemistry and Reaction Pathway Modeling
Computational thermochemistry involves the calculation of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy using theoretical methods. These calculations are essential for predicting the stability of molecules and the feasibility of chemical reactions.
For this compound, computational thermochemistry can be used to estimate its standard enthalpy of formation, which is a measure of the energy released or absorbed when the compound is formed from its constituent elements in their standard states. This information is valuable for understanding the energetics of its synthesis and potential decomposition pathways.
Reaction pathway modeling, often performed in conjunction with quantum chemical calculations, can be used to investigate the mechanisms of reactions involving this compound. By identifying transition states and calculating activation energies, researchers can predict the most likely pathways for its formation or degradation. This can be particularly relevant for understanding its metabolic fate in biological systems or its environmental persistence.
Table 3: Illustrative Thermochemical Data for this compound
| Thermodynamic Property | Hypothetical Calculated Value | Significance |
| Standard Enthalpy of Formation (ΔHf°) | Indicates the energetic stability of the molecule. | |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Determines the spontaneity of the formation reaction. | |
| Entropy (S°) | A measure of the molecule's disorder. | |
| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the molecule. | |
| Note: These values would need to be calculated using appropriate computational thermochemistry methods. |
Docking and Molecular Modeling Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
In a docking study, the three-dimensional structure of the target protein is used as a receptor. The ligand is then placed in the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.
While no specific docking studies for this compound have been published, this methodology could be applied to investigate its potential interactions with various receptors. For example, given its structural similarity to some fragrance ingredients and other biologically active molecules, it could be docked into the binding sites of olfactory receptors or metabolic enzymes to hypothesize its biological activity.
Table 4: Example of a Hypothetical Docking Study with this compound
| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Type of Interaction |
| Olfactory Receptor X | Hydrophobic, van der Waals | ||
| Cytochrome P450 Enzyme | Hydrophobic, Pi-Alkyl | ||
| Note: This table illustrates the type of data that would be generated from a molecular docking study. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined activity for a series of compounds.
QSAR models are valuable for predicting the activity of new or untested compounds, thereby prioritizing them for further experimental investigation. A QSAR study has been conducted that included this compound in the context of skin sensitization. In this study, the compound was predicted to be a non-sensitizer by both the Local Lymph Node Assay (LLNA) and a QSAR model.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A group of structurally diverse compounds with known activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Table 5: QSAR Prediction for Skin Sensitization of this compound
| QSAR Model | Endpoint | Prediction |
| Skin Sensitization Model | Skin Sensitization | Non-sensitizer |
This prediction is a valuable piece of information that can guide the safe use of this compound in various applications.
Advanced Analytical Methodologies for 2 Hexyl 2 Methyl 1,3 Benzodioxole
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Hexyl-2-methyl-1,3-benzodioxole. This powerful hyphenated technique combines the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. In the context of flavor and fragrance analysis, where many compounds possess complex structures and are present in intricate mixtures, GC-MS is considered a "gold standard". nih.gov
The successful separation of this compound from other components in a sample matrix by GC-MS is critically dependent on the optimization of chromatographic conditions. While specific optimized parameters for this exact compound are not extensively documented in publicly available literature, general principles for the analysis of similar aromatic and fragrance compounds can be applied.
Key parameters that require careful optimization include the choice of the capillary column, the temperature program of the GC oven, the carrier gas flow rate, and the injector settings. For a non-polar compound like this compound, a non-polar or medium-polarity stationary phase is typically employed.
Table 1: Illustrative GC-MS Parameters for the Analysis of Aromatic Compounds
| Parameter | Recommended Setting | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | Provides high-resolution separation of a wide range of volatile and semi-volatile organic compounds. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Temperature Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimizes separation efficiency and peak shape. |
| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis, while split mode is suitable for higher concentrations. |
| MS Source Temperature | 230 °C | Maintains the analyte in the gas phase within the ion source. |
| MS Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, leading to reproducible fragmentation patterns. |
| Mass Scan Range | 40-450 amu | Covers the expected mass range of the parent ion and its fragments. |
This table presents a generalized set of starting conditions for the GC-MS analysis of a compound like this compound, based on common practices for analyzing aromatic and fragrance compounds. Actual conditions would require empirical optimization.
The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C14H20O2), which is 220.31 g/mol . Key fragmentation pathways would likely involve:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atoms in the dioxole ring is a common fragmentation pathway for ethers. libretexts.org This could lead to the loss of the hexyl radical or the methyl radical.
Loss of the Alkyl Chain: Fragmentation of the hexyl group would produce a series of characteristic ions separated by 14 mass units (corresponding to CH2 groups). libretexts.org
Rearrangement Reactions: Intramolecular rearrangements can also occur, leading to the formation of stable fragment ions.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Possible Fragment Structure | Fragmentation Pathway |
| 220 | [C14H20O2]+• | Molecular Ion |
| 205 | [C13H17O2]+ | Loss of a methyl radical (•CH3) |
| 135 | [C8H7O2]+ | Cleavage of the hexyl group |
| 121 | [C7H5O2]+ | Further fragmentation of the benzodioxole ring system |
This table is based on theoretical fragmentation patterns and is intended to be illustrative. The actual mass spectrum would need to be determined experimentally.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. chromtech.com For a non-polar compound like this compound, reversed-phase HPLC is the most suitable mode. pharmaknowledgeforum.compharmaguru.co In this setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase.
The primary applications of HPLC in the context of this compound analysis include determining the purity of a synthesized batch and quantifying its concentration in various samples. The selection of the column, mobile phase composition, and detector are critical for achieving a successful separation. sielc.comnih.gov
Table 3: Typical HPLC Conditions for the Analysis of Non-Polar Aromatic Compounds
| Parameter | Recommended Setting | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides excellent retention and separation of non-polar analytes. pharmaknowledgeforum.compharmaguru.co |
| Mobile Phase | Isocratic or Gradient elution with a mixture of Acetonitrile and Water or Methanol and Water | The organic solvent content is adjusted to achieve optimal retention and resolution. pharmaknowledgeforum.compharmaguru.co |
| Flow Rate | 1.0 mL/min | Typical flow rate for analytical HPLC columns. |
| Column Temperature | 25-40 °C | Maintained at a constant temperature to ensure reproducible retention times. |
| Injection Volume | 10-20 µL | The volume injected depends on the concentration of the analyte and the sensitivity of the detector. |
| Detector | UV-Vis Detector (e.g., at 254 nm or a wavelength of maximum absorbance for the benzodioxole ring) | The aromatic ring system of the compound allows for sensitive detection by UV absorbance. |
These are general starting conditions and would require optimization for the specific analysis of this compound.
Advanced Derivatization Techniques in Analytical Chemistry
Derivatization in analytical chemistry involves chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical technique. gcms.czdamascusuniversity.edu.syweber.hu For GC analysis, derivatization is often employed to increase the volatility and thermal stability of polar compounds. However, for a relatively non-polar and volatile compound like this compound, derivatization is generally not necessary for GC analysis.
In specific analytical scenarios, derivatization could be considered. For instance, if trace-level detection is required, a derivatizing agent that introduces a functional group with a high response to a specific detector (e.g., an electron-capturing group for an electron capture detector) could be used. For HPLC analysis, derivatization is typically used for compounds that lack a chromophore for UV detection or to improve chromatographic behavior. Since this compound possesses a UV-active benzodioxole ring, derivatization for enhanced detection is usually not required.
Hyphenated Techniques (e.g., GC-IR, LC-NMR) for Comprehensive Analysis
For an unambiguous and comprehensive structural elucidation of this compound, especially in complex matrices or for the identification of unknown isomers and impurities, the use of more advanced hyphenated techniques is invaluable.
Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique couples a gas chromatograph with a Fourier-transform infrared (FTIR) spectrometer. As compounds elute from the GC column, their infrared spectra are recorded. This provides information about the functional groups present in the molecule. frontiersin.org For this compound, GC-IR could confirm the presence of the C-O-C ether linkages of the dioxole ring and the aliphatic C-H bonds of the hexyl and methyl groups. orientjchem.org
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples an HPLC system with an NMR spectrometer. mdpi.comsumitomo-chem.co.jp This powerful combination allows for the acquisition of detailed structural information (e.g., 1H and 13C NMR spectra) of compounds as they are separated by the HPLC. nih.govwiley.com LC-NMR would be particularly useful for distinguishing between isomers of this compound and for providing definitive structural confirmation without the need for isolating each component individually.
These advanced hyphenated techniques, while not as routinely used as GC-MS or HPLC-UV, provide an unparalleled level of analytical detail that is essential for in-depth research and the unequivocal identification of complex organic molecules.
Environmental Fate and Biotransformation of 2 Hexyl 2 Methyl 1,3 Benzodioxole
Environmental Distribution and Partitioning Behavior
Limited specific experimental data exists in the public domain concerning the environmental distribution and partitioning behavior of 2-Hexyl-2-methyl-1,3-benzodioxole. However, its physicochemical properties can be used to predict its likely behavior in the environment. The United States Environmental Protection Agency (US EPA) lists the compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . epa.gov
Predictions based on its structure can provide insights into its partitioning. For instance, the predicted octanol-water partition coefficient (XlogP) is 4.9, which suggests a tendency to partition to organic matter in soil and sediment rather than remaining in the water column. uni.lu This high lipophilicity indicates a potential for bioaccumulation in organisms.
Table 1: Physicochemical Properties and Predicted Partitioning of this compound
| Property | Value | Source |
| Molecular Formula | C14H20O2 | U.S. EPA epa.gov |
| Molecular Weight | 220.31 g/mol | U.S. EPA epa.gov |
| Predicted XlogP | 4.9 | PubChem uni.lu |
| Predicted Water Solubility | Data not available | |
| Predicted Vapor Pressure | Data not available | |
| Predicted Henry's Law Constant | Data not available |
The lack of empirical data on properties like water solubility, vapor pressure, and Henry's Law constant makes a comprehensive assessment of its environmental distribution challenging.
Degradation Pathways in Environmental Matrices (e.g., soil, water)
For related benzodioxole compounds, degradation can occur through various mechanisms. For instance, studies on other benzodioxoles have shown that the dioxole ring can be susceptible to cleavage under certain conditions. However, without specific experimental data for this compound, its primary degradation pathways, whether through hydrolysis, photolysis, or other abiotic processes, remain unconfirmed.
Microbial Biotransformation and Biodegradation Studies
There is a notable absence of published research specifically investigating the microbial biotransformation and biodegradation of this compound.
However, research on other, structurally related compounds can offer some general insights. For example, a study on the biodegradation of 2,2-Difluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1 demonstrated that this bacterium could catalyze the defluorination of the compound. nih.gov The process involved the action of toluene (B28343) dioxygenase, leading to the formation of various metabolites. nih.gov While this provides a potential analogue for microbial metabolism of the benzodioxole ring system, the presence of the hexyl and methyl groups at the 2-position of the target compound would significantly influence its susceptibility to microbial attack and the specific metabolic pathways involved.
Further research is required to determine if microorganisms are capable of degrading this compound and to identify the responsible microbial species and enzymatic pathways.
Advanced Modeling of Environmental Exposure and Persistence
Advanced modeling of the environmental exposure and persistence of this compound is hampered by the lack of foundational empirical data. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can be used to predict the environmental fate and effects of chemicals based on their molecular structure. ecetoc.orgljmu.ac.uk These models rely on having a robust training set of related chemicals with known properties.
While general principles for applying QSARs in environmental risk assessment are well-established, specific, validated models for predicting the persistence and exposure of 2-substituted-1,3-benzodioxoles are not described in the available literature. ecetoc.orgljmu.ac.uk The development of such models would require the generation of experimental data for a series of related compounds to ensure the scientific validity and applicability of the predictions. ljmu.ac.uk Without this, any modeling of this compound's environmental behavior would be associated with a high degree of uncertainty.
Future Research Directions and Emerging Paradigms for 2 Hexyl 2 Methyl 1,3 Benzodioxole Research
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of chemical research. researchgate.netresearchgate.net These powerful computational tools can significantly accelerate the discovery and optimization of new molecules like 2-Hexyl-2-methyl-1,3-benzodioxole.
Future research can leverage AI and ML in several key areas:
Predictive Modeling for Physicochemical and Olfactory Properties: Given that many benzodioxole derivatives are used in the fragrance industry, ML models can be trained to predict the odor characteristics of this compound and its analogs based on their molecular structures. mdpi.comacs.orgarxiv.orgthemoonlight.io By analyzing vast datasets of known fragrant molecules, algorithms can identify structure-odor relationships, enabling the in silico design of new compounds with desired scent profiles. mdpi.comacs.org
Generative Models for Novel Derivatives: Generative AI models, such as Gated Graph Neural Networks (GGNNs), can design novel derivatives of this compound from scratch. acs.orgarxiv.orgthemoonlight.io These models can explore a vast chemical space to propose new structures with optimized properties, such as enhanced bioactivity or improved stability. acs.org
Optimization of Synthetic Routes: AI can analyze existing chemical reaction data to propose the most efficient synthetic pathways for this compound and its derivatives. This can lead to higher yields, reduced reaction times, and more sustainable chemical processes.
Toxicity and Bioactivity Prediction: Machine learning models can be trained to predict the potential toxicity and biological activity of new compounds. researchgate.net This is particularly relevant for benzodioxole derivatives, as some have been shown to interact with biological systems, such as cytochrome P450 enzymes. cureffi.orgnih.govnih.gov Early-stage computational screening can help prioritize compounds for further experimental testing.
A summary of potential AI and ML applications is presented in the table below.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Utilizes algorithms to predict properties like odor, solubility, and bioactivity from molecular structure. mdpi.comacs.org | Rapid screening of virtual derivatives for desired characteristics, guiding synthesis efforts. |
| Generative Design | Employs deep learning to generate novel molecular structures with specific target properties. acs.orgarxiv.org | Discovery of new benzodioxole derivatives with enhanced performance as fragrances or bioactive agents. |
| Synthesis Planning | Leverages reaction databases and retrosynthesis algorithms to devise optimal synthetic routes. | Acceleration of the synthesis of this compound and its analogs with improved efficiency. |
| In Silico Toxicology | Uses computational models to assess potential adverse effects and metabolic fate of new compounds. researchgate.net | Early identification of potentially hazardous derivatives, enhancing the safety profile of developed products. |
Exploration of Novel Catalytic Systems for Synthesis and Transformation
The synthesis of this compound involves the formation of a ketal from a catechol and a ketone. Advances in catalysis can offer more efficient and sustainable methods for its production and subsequent transformations.
Future research in this area could focus on:
Development of Mild and Selective Catalysts: While traditional acid catalysts are often used for ketalization, they can be corrosive and lead to side reactions. nih.gov Research into novel catalytic systems, such as solid acid catalysts, metal-organic frameworks (MOFs), and enzymatic catalysts, could provide milder and more selective reaction conditions. nih.govgoogle.com
Catalytic C-H Functionalization: The benzodioxole ring and the hexyl chain offer multiple sites for C-H functionalization. Modern catalytic methods, including those employing palladium or other transition metals, could be used to introduce new functional groups, leading to a diverse library of derivatives. acs.org
Asymmetric Catalysis: For derivatives with chiral centers, the development of asymmetric catalytic methods would be crucial for producing enantiomerically pure compounds. This is particularly important for potential pharmaceutical applications where stereochemistry often dictates biological activity.
Photocatalysis and Electrocatalysis: These emerging fields offer green and sustainable alternatives to traditional synthetic methods. nih.gov Investigating the use of light or electricity to drive the synthesis and transformation of this compound could lead to novel and environmentally friendly chemical processes.
Development of Advanced Analytical Platforms for In-Situ Monitoring
Real-time monitoring of chemical reactions is essential for understanding reaction kinetics, optimizing conditions, and ensuring product quality. Advanced analytical platforms can provide unprecedented insights into the synthesis of this compound.
Emerging analytical techniques that could be applied include:
Process Analytical Technology (PAT): The integration of in-line and on-line analytical tools, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and mass spectrometry, can provide continuous data on the reaction progress. acs.orgwaters.comuvic.ca
Fiber-Optic Probes for Remote Sensing: Raman and near-infrared (NIR) spectroscopy using fiber-optic probes can monitor reactions in harsh environments or in situ without the need for sample extraction. acs.org
Mass Spectrometry-Based Techniques: Advanced mass spectrometry techniques, such as Atmospheric Solids Analysis Probe (ASAP) and electrospray ionization (ESI-MS), can provide rapid and sensitive analysis of reaction mixtures, allowing for the identification of intermediates and byproducts. acs.orgwaters.comuvic.ca
Microfluidic Reactors with Integrated Analytics: Lab-on-a-chip devices can be used to perform reactions on a microscale with precise control over reaction parameters. numberanalytics.com Integrating analytical techniques directly into these microreactors allows for high-throughput screening of reaction conditions.
The table below summarizes some advanced analytical techniques and their potential applications.
| Analytical Technique | Principle | Application in this compound Synthesis |
| In-situ FTIR/Raman | Vibrational spectroscopy to monitor changes in functional groups. acs.org | Real-time tracking of reactant consumption and product formation. |
| ESI-MS | Soft ionization mass spectrometry for analyzing reaction intermediates. acs.orguvic.ca | Mechanistic studies and identification of transient species. |
| ASAP-MS | Ambient ionization mass spectrometry for rapid analysis of solids and liquids. waters.com | Quick screening of reaction progress without sample preparation. |
| Microfluidics | Performing reactions in micro-scale channels with integrated sensors. numberanalytics.com | High-throughput optimization of reaction conditions and catalyst screening. |
Interdisciplinary Research with Material Science and Environmental Chemistry
The unique structure of this compound opens up possibilities for interdisciplinary research, particularly in material science and environmental chemistry.
Material Science Applications:
Polymers and Coatings: The benzodioxole moiety can be incorporated into polymer backbones to modify their properties, such as thermal stability, refractive index, or photo-responsive behavior. Some benzodioxole derivatives have been investigated as co-initiators in photopolymerization. rsc.org
Corrosion Inhibitors: The heterocyclic nature of the benzodioxole ring suggests potential as a corrosion inhibitor for metals. researchgate.net The long hexyl chain could enhance its hydrophobicity and surface adhesion.
Liquid Crystals: The rigid benzodioxole core combined with a flexible alkyl chain is a structural motif found in some liquid crystalline materials.
Environmental Chemistry Research:
Biodegradation Studies: Understanding the environmental fate of this compound is crucial if it is to be used in consumer products. Studies on its biodegradation pathways and potential persistence in the environment would be necessary.
Metabolism and Environmental Impact: The methylenedioxyphenyl group is known to be metabolized in various organisms and can inhibit cytochrome P450 enzymes. nih.gov Investigating the metabolism of this compound and its potential impact on ecosystems is an important area of research.
Pesticide Synergists: Some methylenedioxyphenyl compounds are used as synergists to enhance the efficacy of pesticides. cureffi.orgnih.gov The potential of this compound in this application could be explored.
Unexplored Biological Targets and Mechanistic Underpinnings for Derivatives
While the primary interest in many benzodioxole derivatives has been in the flavor and fragrance industry, their structural similarity to a range of bioactive molecules suggests that they could have unexplored pharmacological activities. nih.govnih.govresearchgate.netnajah.edumdpi.comontosight.ai
Future research could investigate:
Screening for Bioactivity: A library of derivatives of this compound could be screened against a wide range of biological targets, including enzymes, receptors, and ion channels. Benzodioxole derivatives have shown promise as anticancer, antioxidant, and antidiabetic agents. nih.govnajah.edumdpi.comnih.gov
Interaction with Cytochrome P450 Enzymes: The methylenedioxyphenyl group is a well-known modulator of cytochrome P450 (CYP) enzymes. researchgate.netcureffi.orgnih.gov Detailed mechanistic studies on how this compound and its derivatives interact with different CYP isoforms could reveal potential applications in drug metabolism or as therapeutic agents themselves.
Neurological and Anti-inflammatory Effects: Some benzodioxole-containing compounds have shown neuroprotective and anti-inflammatory properties. chemicalbook.com The lipophilic nature of this compound may facilitate its entry into the central nervous system, making it a candidate for neurological drug discovery.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, a clear understanding of the structure-activity relationship can be established. This knowledge is crucial for the rational design of more potent and selective compounds.
The table below lists some potential biological targets for derivatives of this compound based on the activities of related compounds.
| Potential Biological Target | Rationale based on Related Compounds | Reference |
| Cyclooxygenase (COX) Enzymes | Some benzodioxole derivatives exhibit inhibitory activity against COX-1 and COX-2. | nih.gov |
| Cancer Cell Lines | Various benzodioxole derivatives have shown cytotoxic effects against different cancer cell lines. | nih.govnih.govnajah.edu |
| α-Amylase | Benzodioxole derivatives have been investigated as inhibitors of α-amylase for potential antidiabetic applications. | mdpi.com |
| Cytochrome P450 Enzymes | The methylenedioxyphenyl moiety is a known modulator of these metabolic enzymes. | cureffi.orgnih.govnih.gov |
| Thioredoxin Reductase | Arsenical-conjugated benzodioxole derivatives have shown inhibitory effects on this enzyme system in cancer cells. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hexyl-2-methyl-1,3-benzodioxole, and how can reaction yields be optimized?
- Methodology :
- Flow Reactor Synthesis : Utilize continuous flow platforms to enhance reaction efficiency. For example, a two-stream system (e.g., alkyl iodide and base solutions) can be mixed in a heated reactor coil (75°C) under pressure (15 bar), achieving yields up to 76% .
- Lithiation Approaches : Explore lithiation of precursor compounds (e.g., 5-t-butyl derivatives) in dry THF at low temperatures (-78°C) to introduce substituents. However, yields may vary due to steric hindrance or side reactions .
- Optimization Parameters : Adjust solvent polarity (e.g., MeOH/H₂O mixtures), stoichiometry (excess alkylating agents), and reaction time to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR Spectroscopy : Use and NMR to identify substituent positions and confirm benzodioxole ring integrity. For example, allyloxy substituents show characteristic signals at δ 6.03 (ddt, 1H) and signals at δ 154.2 (aromatic carbons) .
- FT-IR : Detect functional groups (e.g., C-O-C stretching at 1178–1035 cm) .
- HRMS : Validate molecular weight (e.g., [M] at m/z 178.0631 for related benzodioxoles) .
Q. What are the best practices for storing this compound to ensure stability?
- Methodology :
- Store under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption, as recommended for structurally similar benzodioxoles .
- Use amber glass vials to avoid photodegradation.
Advanced Research Questions
Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound derivatives?
- Methodology :
- Density Functional Theory (DFT) : Calculate hyperpolarizability (β) and dipole moments to assess NLO potential. For chalcone derivatives, theoretical β values correlate with experimental UV-Vis and fluorescence data .
- Molecular Dynamics Simulations : Model intermolecular interactions in polymer matrices to predict material behavior under electric fields.
Q. What strategies resolve contradictions in reported reaction yields for benzodioxole derivatives synthesized under varying conditions?
- Methodology :
- Comparative Kinetic Studies : Analyze rate constants and activation energies across methods (e.g., batch vs. flow reactors). Flow systems often improve heat/mass transfer, reducing side reactions .
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., dealkylated products) that lower yields in traditional batch syntheses .
Q. How does copolymerization with styrene affect the material properties of benzodioxole-based polymers?
- Methodology :
- Copolymer Composition Analysis : Employ NMR to determine monomer incorporation ratios (e.g., Fineman-Ross plots for reactivity ratios) .
- Thermal Analysis : Use DSC/TGA to assess glass transition temperatures (T) and thermal stability. Allyloxy-benzodioxole copolymers show enhanced thermal resistance compared to homopolymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
